molecular formula C11H10BrN3 B2738020 5-bromo-N-(4-methylphenyl)pyrimidin-2-amine CAS No. 1289210-04-3

5-bromo-N-(4-methylphenyl)pyrimidin-2-amine

Cat. No. B2738020
M. Wt: 264.126
InChI Key: BCSNLDBNYXJRMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(4-methylphenyl)pyrimidin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a pyrimidine derivative and has been synthesized using various methods.

Scientific Research Applications

Tyrosine Kinase Inhibitors

One area of research involves the development of tyrosine kinase inhibitors, where analogues of pyrimidine derivatives have been evaluated for their potential in inhibiting the epidermal growth factor receptor (EGFR) and other members of the erbB family. These studies focus on modifying the pyrimidine core to enhance solubility and potency against target enzymes involved in signal transduction pathways relevant to cancer therapies (Rewcastle et al., 1998).

Antimicrobial Applications

Research has also been directed towards the antimicrobial properties of pyrimidine derivatives. For instance, heterocyclic compounds based on pyrimidine have been incorporated into polyurethane varnish and printing ink paste, demonstrating significant antimicrobial effects against a range of microbial strains. This application is particularly relevant for enhancing the microbial resistance of surface coatings (El‐Wahab et al., 2015).

Dihydrofolate Reductase Inhibitors

In the realm of antibiotic development, novel dihydrofolate reductase (DHFR) inhibitors based on the 2,4-diaminopyrimidine scaffold have been explored. These inhibitors show promise in combating bacterial resistance by targeting the enzymatic activity crucial for bacterial DNA synthesis. The research underscores the versatility of pyrimidine derivatives in designing new antibiotics with potential application against drug-resistant bacterial strains (Wyss et al., 2003).

Synthesis and Characterization of Pyrimidine Derivatives

The synthesis and biological evaluation of novel pyrimidine derivatives, including those with bromo and chloro substitutions, have been extensively studied. These derivatives exhibit a range of activities, from antimicrobial to potential antifungal properties, highlighting the chemical versatility and applicability of pyrimidine structures in developing new compounds with varied biological activities (Ranganatha et al., 2018).

Advanced Materials and Catalysis

Further applications include the development of novel pyridine-based derivatives through palladium-catalyzed Suzuki cross-coupling reactions, showcasing the role of pyrimidine and its derivatives in materials science. These compounds have been assessed for their electronic properties and potential uses in liquid crystals and other advanced materials, demonstrating the broad applicability of pyrimidine derivatives beyond biological systems (Ahmad et al., 2017).

properties

IUPAC Name

5-bromo-N-(4-methylphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3/c1-8-2-4-10(5-3-8)15-11-13-6-9(12)7-14-11/h2-7H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSNLDBNYXJRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(4-methylphenyl)pyrimidin-2-amine

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